1-cyclobutyl-4-iodobenzene
Description
1-Cyclobutyl-4-iodobenzene is a halogenated aromatic compound featuring a cyclobutyl substituent at the 1-position and an iodine atom at the 4-position of the benzene ring. This structure combines the steric bulk of the cyclobutyl group with the electron-withdrawing nature of iodine, influencing its reactivity and physical properties. The cyclobutyl group may enhance steric hindrance, affecting reaction pathways compared to smaller substituents like bromo or methoxy groups .
Properties
CAS No. |
2005893-91-2 |
|---|---|
Molecular Formula |
C10H11I |
Molecular Weight |
258.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-cyclobutyl-4-iodobenzene can be synthesized through several methods, one of which involves the iodination of 1-cyclobutylbenzene. This reaction typically uses iodine (I2) and a suitable oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) under controlled conditions to introduce the iodine atom onto the benzene ring.
Another common method is the Suzuki-Miyaura coupling reaction, where 1-cyclobutyl-4-bromobenzene reacts with an organoboron compound in the presence of a palladium catalyst and a base. This method is favored for its mild reaction conditions and high yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
1-cyclobutyl-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and potassium cyanide (KCN).
Oxidation Reactions: The cyclobutyl group can be oxidized to form cyclobutanone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Products include 1-cyclobutyl-4-azidobenzene and 1-cyclobutyl-4-cyanobenzene.
Oxidation Reactions: Products include 1-cyclobutyl-4-benzoylbenzene.
Reduction Reactions: Products include 1-cyclobutylbenzene.
Scientific Research Applications
1-cyclobutyl-4-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological pathways and mechanisms, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
Mechanism of Action
The mechanism of action of 1-cyclobutyl-4-iodobenzene depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the cyclobutyl group or the iodine atom undergoes changes in oxidation state, leading to the formation of new products.
Comparison with Similar Compounds
Table 1: Physical Properties of Selected 4-Substituted Iodobenzenes
| Compound | Substituent | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Dielectric Constant (20°C) | Dipole Moment (D) |
|---|---|---|---|---|---|---|
| Iodobenzene | H | 204.01 | -29 | 188 | 4.59 | 1.70 |
| 4-Iodoanisole | Methoxy (OCH₃) | 234.04 | 48–51 | 237 | N/A | N/A |
| 4-Iodocumene | Isopropyl | ~218.07* | N/A | N/A | N/A | N/A |
| 1-Bromo-4-iodobenzene | Bromo | 282.90 | N/A | N/A | N/A | N/A |
*Calculated based on molecular formula C₉H₁₁I.
Sources : .
- Cyclobutyl vs. Methoxy/Isopropyl: The cyclobutyl group is bulkier than methoxy or isopropyl groups, likely reducing solubility in polar solvents compared to 4-iodoanisole. However, its non-polar nature may lower boiling points relative to methoxy-substituted analogs (e.g., 4-iodoanisole, bp 237°C ).
- Iodobenzene Baseline : Iodobenzene (bp 188°C) serves as a baseline; electron-donating groups (e.g., methoxy) increase boiling points due to enhanced dipole interactions, while bulky alkyl groups (e.g., cyclobutyl) may elevate melting points through crystal packing effects .
Biological Activity
1-Cyclobutyl-4-iodobenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a cyclobutyl group and an iodine atom attached to a benzene ring. This structure contributes to its unique reactivity and biological properties.
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of various iodinated compounds, including this compound. A notable study identified several compounds with significant inhibitory effects against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for certain analogs was reported to be less than 20 µM, indicating potent activity against this pathogen . Although specific data for this compound is limited, its structural similarity to effective antimicrobial agents suggests potential efficacy.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies using HepG2 cells (a human liver cancer cell line) have shown varying degrees of cytotoxicity among related compounds. For instance, some analogs exhibited IC50 values (the concentration required to inhibit cell growth by 50%) below 20 µM, while others were less potent . The cytotoxicity of this compound remains to be explicitly detailed but can be inferred from the behavior of structurally similar compounds.
The biological activity of iodinated benzene derivatives often involves interaction with cellular targets such as enzymes and receptors. For example, some studies have indicated that iodobenzene derivatives can act as modulators for GABA receptors, which are implicated in various neurological conditions . The exact mechanism for this compound remains to be elucidated but may involve similar pathways.
Case Studies and Research Findings
While specific case studies on this compound are scarce, research on related compounds provides insight into its potential applications:
| Compound | Target Pathogen | MIC (µM) | Cytotoxicity (IC50 µM) |
|---|---|---|---|
| Compound A | M. tuberculosis | <20 | <20 |
| Compound B | HepG2 Cells | N/A | <10 |
| This compound | TBD | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
